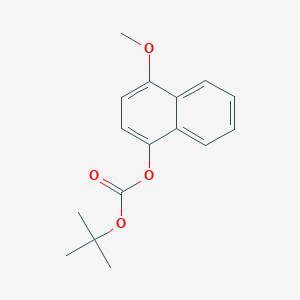
Tert-butyl (4-methoxynaphthalen-1-yl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-methoxynaphthalen-1-yl) carbonate: is a chemical compound with the molecular formula C16H20O3 It is known for its unique structural properties, which include a tert-butyl group attached to a methoxynaphthalene moiety via a carbonate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-methoxynaphthalen-1-yl) carbonate typically involves the reaction of 4-methoxynaphthol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
4-Methoxynaphthol+tert-Butyl chloroformate→Tert-butyl (4-methoxynaphthalen-1-yl) carbonate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl (4-methoxynaphthalen-1-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or organometallic reagents like Grignard reagents.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl (4-methoxynaphthalen-1-yl) carbonate is used as an intermediate in organic synthesis. It serves as a protecting group for phenols and alcohols, allowing selective reactions to occur on other functional groups.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbonate esters. It may also serve as a model compound for studying the metabolism of similar esters in biological systems.
Medicine: Potential applications in medicinal chemistry include the development of prodrugs. The carbonate ester linkage can be hydrolyzed in vivo to release the active drug molecule.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (4-methoxynaphthalen-1-yl) carbonate involves the hydrolysis of the carbonate ester linkage. This reaction is catalyzed by enzymes such as esterases or can occur under acidic or basic conditions. The hydrolysis results in the release of 4-methoxynaphthol and tert-butyl alcohol. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Tert-butyl (4-hydroxynaphthalen-1-yl) carbonate
- Tert-butyl (4-methoxyphenyl) carbonate
- Tert-butyl (4-methoxybenzyl) carbonate
Comparison: Tert-butyl (4-methoxynaphthalen-1-yl) carbonate is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. Compared to similar compounds with phenyl or benzyl groups, the naphthalene ring provides additional stability and reactivity, making it suitable for specific applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C16H18O4 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
tert-butyl (4-methoxynaphthalen-1-yl) carbonate |
InChI |
InChI=1S/C16H18O4/c1-16(2,3)20-15(17)19-14-10-9-13(18-4)11-7-5-6-8-12(11)14/h5-10H,1-4H3 |
Clave InChI |
AIWFGHHGWWYJMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)OC1=CC=C(C2=CC=CC=C21)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


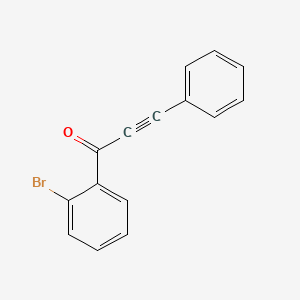
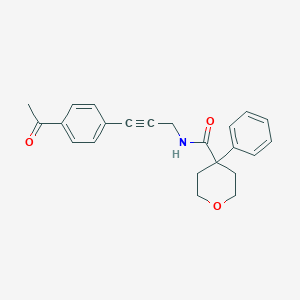


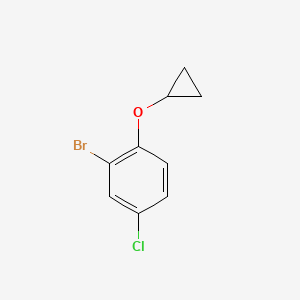
![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)
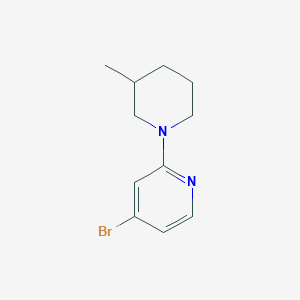




![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
